p-Benzoquinone, 2-(dimethylamino)-

Description

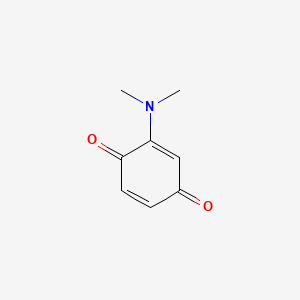

p-Benzoquinone, 2-(dimethylamino)- is a substituted benzoquinone derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position of the quinone ring. This electron-donating substituent significantly alters the compound’s electronic properties compared to unsubstituted p-benzoquinone (1,4-benzoquinone), enhancing its reactivity in redox processes and nucleophilic additions. For instance, dimethylamino-substituted compounds are frequently employed as intermediates in heterocyclic synthesis, such as in the preparation of pyranones, pyridinones, and cytotoxic agents .

Properties

CAS No. |

3958-86-9 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H9NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |

InChI Key |

IESVMFPPSWMEEE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=O)C=CC1=O |

Canonical SMILES |

CN(C)C1=CC(=O)C=CC1=O |

Other CAS No. |

3958-86-9 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H14N2O2

Molecular Weight: 194.24 g/mol

CAS Number: 96304

p-Benzoquinone is characterized by its quinone structure, which allows it to participate in redox reactions and act as an electron acceptor. Its dimethylamino substituents enhance its reactivity and solubility in organic solvents.

Antioxidant and Cytotoxicity Studies

Research has demonstrated that p-benzoquinone derivatives exhibit significant cytotoxic properties. A study evaluated the cytotoxicity of various p-benzoquinone congeners in primary rat hepatocyte and PC12 cell cultures. The findings revealed that the cytotoxic effects correlated with the formation of reactive oxygen species (ROS) and glutathione (GSH) depletion in cells, indicating potential applications in cancer research and toxicology .

DNA Interaction Studies

p-Benzoquinone is also studied for its interaction with DNA. It forms adducts with nucleotides, which can lead to mutagenic effects. A significant study focused on the large-scale synthesis of p-benzoquinone-2'-deoxycytidine and p-benzoquinone-2'-deoxyadenosine adducts, providing insights into the mechanisms of DNA damage caused by environmental carcinogens like benzene .

Role in Biological Systems

Quinones play crucial roles in biological processes such as oxidative phosphorylation and electron transfer in photosynthesis. Research indicates that p-benzoquinone acts as an electron transfer agent, which may have implications for understanding metabolic pathways in various organisms .

Polymer Production

p-Benzoquinone is utilized as an intermediate in the synthesis of polymers. Its ability to act as a stabilizer in polymer formulations enhances the durability and performance of materials used in construction and textiles .

Agrochemicals and Pharmaceuticals

The compound is involved in the production of fungicides and agrochemicals, showcasing its utility in agricultural applications. Additionally, its derivatives have been explored for their pharmacological properties, including antitumor and antibiotic activities .

Case Studies

Comparison with Similar Compounds

Structural and Electronic Comparisons

p-Benzoquinone (1,4-Benzoquinone)

- Molecular Formula : C₆H₄O₂

- Molecular Weight : 108.09 g/mol

- Key Properties :

- Applications : Used as an oxidant and precursor for dyes and pharmaceuticals .

2-Methyl-p-benzoquinone

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.13 g/mol (estimated via NIST data for methyl-substituted analogs) .

- Key Differences: The methyl group is less electron-donating than dimethylamino, resulting in lower redox activity. Likely exhibits higher stability under acidic conditions compared to the dimethylamino derivative.

1,4-Benzoquinone Dioxime

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol .

- Key Differences: The dioxime substituents enable chelation with metals, unlike the dimethylamino group. Primarily used as a chemical intermediate rather than a redox agent .

4-Formylphenyl 2-(4-(Dimethylamino)styryl)quinoline-4-carboxylate (from )

- Structure: Quinoline derivative with a dimethylamino-styryl group.

- Key Differences: The dimethylamino group is part of a styryl side chain rather than directly attached to the quinone ring. Demonstrates moderate cytotoxicity (IC₅₀: 43.7–52.6 mg/mL against HepG2 and HCT116 cell lines), suggesting that dimethylamino groups enhance bioactivity when positioned in conjugated systems .

Data Table: Comparative Overview

*Estimated molecular weight based on substitution.

Preparation Methods

Oxidative Synthesis from Catechol Derivatives

This method involves oxidizing 2-(dimethylamino)catechol precursors using metal-catalyzed oxidation systems:

- Reagents : Sodium iodate (NaIO₄) as the oxidizer and copper(I) chloride (CuCl) as the catalyst.

- Conditions :

- Temperature: 0°C

- Reaction time: 2 hours

- Solvent: Dichloromethane (CH₂Cl₂)

- Yield : ~46% (based on analogous reactions with pyrrolidine-substituted catechols).

Mechanism :

The dimethylamino group stabilizes the intermediate semiquinone radical during oxidation, facilitating the formation of the quinone structure.

Electrochemical Oxidation of Substituted Benzenes

Adapted from p-benzoquinone ketal synthesis, this approach uses:

- Starting material : 2-(Dimethylamino)benzene derivatives.

- Electrolyte : Methanol containing conducting salts (e.g., ammonium perchlorate).

- Conditions :

Outcome :

Electrochemical oxidation replaces substituents with methoxy groups, but post-synthetic modification (e.g., hydrolysis) could yield the target quinone.

Direct introduction of dimethylamino groups via nucleophilic attack on 1,4-benzoquinone:

- Reagents :

- Dimethylamine hydrochloride

- Triethylamine (base)

- Conditions :

Challenges :

Quinones are electrophilic at carbonyl positions, but steric and electronic effects may limit amination efficiency.

Comparative Analysis of Methods

Key Research Findings

- Catalyst Efficiency : Copper(I) chloride enhances oxidation kinetics by mediating electron transfer.

- Stability : 2-(Dimethylamino)-p-benzoquinone is prone to reduction under acidic conditions, necessitating inert atmospheres during synthesis.

- Purity Control : Vacuum distillation and silica gel chromatography are critical for isolating high-purity products (>99%).

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(dimethylamino)-p-benzoquinone?

Answer:

A common method involves the reaction of p-benzoquinone with dimethylaminopyridine (DMAP) under aqueous conditions. For example, reacting p-benzoquinone with DMAP in water for 3 hours, followed by acidification with hydrochloric acid, yields the dimethylamino derivative . Alternative routes include nucleophilic substitution on halogenated p-benzoquinone precursors using dimethylamine under controlled pH and temperature. Researchers should optimize stoichiometry and reaction time to minimize side products like over-aminated species.

Basic: How can the structure of 2-(dimethylamino)-p-benzoquinone be characterized experimentally?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm substitution patterns and electronic environments. The dimethylamino group typically shows a singlet at ~3.0 ppm (for -N(CH)) in H NMR .

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying quinoid structure and substituent orientation.

- FT-IR : C=O stretching vibrations near 1660–1680 cm and N-H/N-CH bands around 2800–3000 cm provide functional group confirmation .

Basic: What role does 2-(dimethylamino)-p-benzoquinone play in redox reactions or catalysis?

Answer:

The compound acts as an electron-deficient quinone, facilitating electron-transfer processes. Its dimethylamino group enhances solubility in polar solvents, making it useful in photoredox catalysis or as a mediator in oxidative coupling reactions. For example, it can stabilize radical intermediates in polymerization reactions or participate in biomimetic oxidation systems .

Basic: What safety protocols are critical when handling 2-(dimethylamino)-p-benzoquinone?

Answer:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Chronic exposure risks necessitate regular air monitoring in lab spaces .

Advanced: How does the electrochemical behavior of 2-(dimethylamino)-p-benzoquinone influence its application in CO2_22 capture systems?

Answer:

The compound’s redox potential and electron-withdrawing substituents enable reversible CO binding via electrochemical modulation. Cyclic voltammetry (CV) in acetonitrile with a glassy carbon electrode reveals two reduction peaks at ~-0.5 V and -1.2 V (vs. Ag/AgCl), corresponding to sequential electron transfers that activate CO coordination sites . Researchers should optimize electrolyte composition (e.g., ionic liquids) to enhance stability during electrolysis.

Advanced: What computational strategies are used to predict the reactivity of 2-(dimethylamino)-p-benzoquinone derivatives?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO energy of 2-(dimethylamino)-p-benzoquinone correlates with its electron affinity, guiding the design of derivatives for charge-transfer complexes . Molecular dynamics simulations further assess solvent effects on aggregation behavior.

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for p-benzoquinone derivatives?

Answer:

- Cross-Validation : Compare NIST thermochemical data (e.g., gas-phase enthalpy) with experimental DSC measurements .

- Error Analysis : Identify systematic biases (e.g., calibration errors in calorimetry) and use high-purity samples (>99%) to minimize impurities.

- Computational Checks : Validate experimental values against ab initio calculations (e.g., G4 theory) for consistency .

Advanced: What strategies optimize reaction yields in the synthesis of 2-(dimethylamino)-p-benzoquinone derivatives?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate amination kinetics.

- In Situ Monitoring : Employ UV-Vis spectroscopy to track quinone reduction/oxidation states during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.